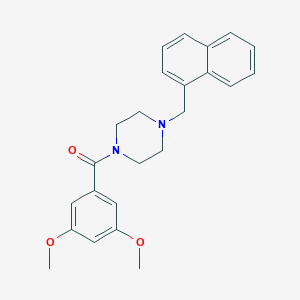![molecular formula C22H28N2O5 B249174 (4-Methoxy-phenyl)-[4-(2,3,4-trimethoxy-benzyl)-piperazin-1-yl]-methanone](/img/structure/B249174.png)
(4-Methoxy-phenyl)-[4-(2,3,4-trimethoxy-benzyl)-piperazin-1-yl]-methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4-Methoxy-phenyl)-[4-(2,3,4-trimethoxy-benzyl)-piperazin-1-yl]-methanone, also known as TFMPP, is a synthetic compound that belongs to the family of piperazine derivatives. It was first synthesized in the 1970s and has been the subject of scientific research due to its potential therapeutic applications.
Wirkmechanismus
(4-Methoxy-phenyl)-[4-(2,3,4-trimethoxy-benzyl)-piperazin-1-yl]-methanone acts as a partial agonist at the serotonin 5-HT1B and 5-HT2C receptors, which are involved in the regulation of mood and anxiety. By binding to these receptors, (4-Methoxy-phenyl)-[4-(2,3,4-trimethoxy-benzyl)-piperazin-1-yl]-methanone modulates the activity of serotonin, a neurotransmitter that plays a key role in mood regulation.
Biochemical and Physiological Effects:
(4-Methoxy-phenyl)-[4-(2,3,4-trimethoxy-benzyl)-piperazin-1-yl]-methanone has been shown to increase serotonin release in the brain, which may contribute to its anxiolytic and antidepressant effects. It also affects other neurotransmitter systems, such as dopamine and norepinephrine, although its exact mechanisms of action are not fully understood.
Vorteile Und Einschränkungen Für Laborexperimente
(4-Methoxy-phenyl)-[4-(2,3,4-trimethoxy-benzyl)-piperazin-1-yl]-methanone has been used in laboratory experiments to study the effects of serotonin on behavior and physiology. It has several advantages, such as its high potency and selectivity for serotonin receptors, which allow for precise control of experimental conditions. However, its use is limited by its potential toxicity and the need for specialized equipment and facilities.
Zukünftige Richtungen
Further research is needed to fully understand the mechanisms of action of (4-Methoxy-phenyl)-[4-(2,3,4-trimethoxy-benzyl)-piperazin-1-yl]-methanone and its potential therapeutic applications. Some possible future directions include:
- Studying the effects of (4-Methoxy-phenyl)-[4-(2,3,4-trimethoxy-benzyl)-piperazin-1-yl]-methanone in human clinical trials, particularly in the treatment of anxiety disorders and depression.
- Investigating the potential use of (4-Methoxy-phenyl)-[4-(2,3,4-trimethoxy-benzyl)-piperazin-1-yl]-methanone in combination with other drugs or therapies to enhance its therapeutic effects.
- Exploring the role of (4-Methoxy-phenyl)-[4-(2,3,4-trimethoxy-benzyl)-piperazin-1-yl]-methanone in other neurological and psychiatric disorders, such as schizophrenia and bipolar disorder.
- Developing new synthetic analogs of (4-Methoxy-phenyl)-[4-(2,3,4-trimethoxy-benzyl)-piperazin-1-yl]-methanone with improved efficacy and safety profiles.
In conclusion, (4-Methoxy-phenyl)-[4-(2,3,4-trimethoxy-benzyl)-piperazin-1-yl]-methanone is a synthetic compound that has been the subject of scientific research due to its potential therapeutic applications. It acts as a partial agonist at serotonin receptors and has anxiolytic and antidepressant effects in animal models. Further research is needed to fully understand its mechanisms of action and potential therapeutic applications.
Synthesemethoden
(4-Methoxy-phenyl)-[4-(2,3,4-trimethoxy-benzyl)-piperazin-1-yl]-methanone can be synthesized through a multistep process that involves the reaction of 4-methoxyphenylacetonitrile with 2,3,4-trimethoxybenzylmagnesium bromide, followed by the reaction of the resulting intermediate with piperazine and then with acetic anhydride. The final product is obtained through purification and crystallization.
Wissenschaftliche Forschungsanwendungen
(4-Methoxy-phenyl)-[4-(2,3,4-trimethoxy-benzyl)-piperazin-1-yl]-methanone has been studied for its potential therapeutic applications, particularly in the treatment of anxiety disorders and depression. It has been shown to have anxiolytic and antidepressant effects in animal models, although further research is needed to determine its efficacy in humans.
Eigenschaften
Produktname |
(4-Methoxy-phenyl)-[4-(2,3,4-trimethoxy-benzyl)-piperazin-1-yl]-methanone |
|---|---|
Molekularformel |
C22H28N2O5 |
Molekulargewicht |
400.5 g/mol |
IUPAC-Name |
(4-methoxyphenyl)-[4-[(2,3,4-trimethoxyphenyl)methyl]piperazin-1-yl]methanone |
InChI |
InChI=1S/C22H28N2O5/c1-26-18-8-5-16(6-9-18)22(25)24-13-11-23(12-14-24)15-17-7-10-19(27-2)21(29-4)20(17)28-3/h5-10H,11-15H2,1-4H3 |
InChI-Schlüssel |
GNJDDWRNIFMZLV-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)C(=O)N2CCN(CC2)CC3=C(C(=C(C=C3)OC)OC)OC |
Kanonische SMILES |
COC1=CC=C(C=C1)C(=O)N2CCN(CC2)CC3=C(C(=C(C=C3)OC)OC)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![1-(2-Chlorobenzyl)-4-[(4-methylphenoxy)acetyl]piperazine](/img/structure/B249097.png)
![[4-(4-Phenyl-cyclohexyl)-piperazin-1-yl]-(3,4,5-trimethoxy-phenyl)-methanone](/img/structure/B249099.png)
![1-[4-(1H-indol-3-ylmethyl)piperazin-1-yl]-2-phenoxyethanone](/img/structure/B249101.png)


![1-Cycloheptyl-4-[(4-methoxyphenyl)sulfonyl]piperazine](/img/structure/B249105.png)



![4-{[4-(3,5-Dimethoxybenzoyl)-1-piperazinyl]methyl}-2,6-dimethoxyphenol](/img/structure/B249113.png)
![(4-Methoxy-phenyl)-[4-(4-phenyl-cyclohexyl)-piperazin-1-yl]-methanone](/img/structure/B249115.png)